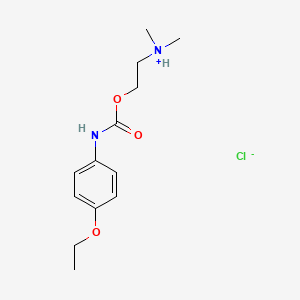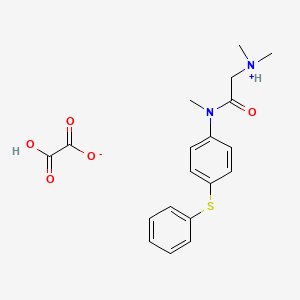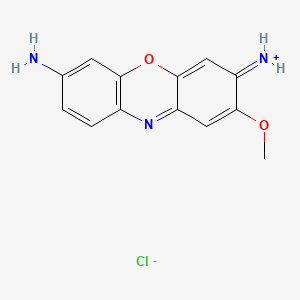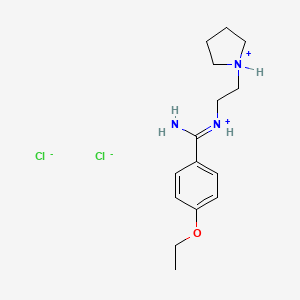![molecular formula C22H20N8O B13770888 Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- CAS No. 65072-49-3](/img/structure/B13770888.png)
Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- is a complex organic compound that features an imidazole ring, azo linkage, and various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- typically involves multiple steps, including the formation of the imidazole ring, azo coupling, and subsequent functionalization. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often include the use of nickel catalysts, mild temperatures, and specific solvents to ensure the desired substitution patterns .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the azo linkage or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .
Biology
In biological research, the compound’s imidazole ring is of particular interest due to its presence in many biologically active molecules. It can be used to study enzyme interactions, protein binding, and other biochemical processes .
Medicine
The compound’s potential therapeutic applications include its use as an antitumor agent, antimicrobial agent, and in other medicinal chemistry applications. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry
In industry, the compound can be used in the production of dyes, pigments, and other functional materials. Its stability and reactivity make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and other proteins, affecting their function. The azo linkage can also participate in redox reactions, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A simpler compound with a similar core structure but lacking the azo linkage and additional substituents.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties and applications.
Uniqueness
Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- is unique due to its combination of an imidazole ring, azo linkage, and various substituents. This combination provides a versatile platform for chemical modifications and applications in diverse fields .
Propriétés
Numéro CAS |
65072-49-3 |
|---|---|
Formule moléculaire |
C22H20N8O |
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
N-[5-[benzyl(ethyl)amino]-2-[(4,5-dicyano-1H-imidazol-2-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C22H20N8O/c1-3-30(14-16-7-5-4-6-8-16)17-9-10-18(19(11-17)25-15(2)31)28-29-22-26-20(12-23)21(13-24)27-22/h4-11H,3,14H2,1-2H3,(H,25,31)(H,26,27) |
Clé InChI |
DQQYTOTXOKNGHQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=NC(=C(N3)C#N)C#N)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13770808.png)





![2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride](/img/structure/B13770858.png)



![cobalt(2+);[5-(5,6-dichlorobenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide](/img/structure/B13770881.png)



